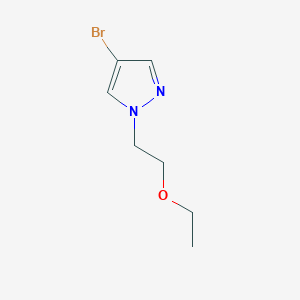
4-bromo-1-(2-ethoxyethyl)-1H-pyrazole
Vue d'ensemble
Description
4-Bromo-1-(2-ethoxyethyl)-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a bromine atom at the 4-position and an ethoxyethyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2-ethoxyethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as 1,3-diketone or β-keto ester, under acidic or basic conditions.
Bromination: The bromination of the pyrazole ring is achieved by treating the pyrazole with a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Alkylation: The final step involves the alkylation of the brominated pyrazole with 2-ethoxyethyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-(2-ethoxyethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.
Coupling Reactions: The brominated pyrazole can participate in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Major Products
Substitution Reactions: Substituted pyrazoles with various functional groups.
Coupling Reactions: Biaryl or vinyl-pyrazole derivatives.
Applications De Recherche Scientifique
4-Bromo-1-(2-ethoxyethyl)-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Agricultural Chemistry: It may be used in the synthesis of agrochemicals, such as herbicides or fungicides.
Mécanisme D'action
The mechanism of action of 4-bromo-1-(2-ethoxyethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The ethoxyethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-(2-methoxyethyl)-1H-pyrazole: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.
4-Chloro-1-(2-ethoxyethyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of a bromine atom.
1-(2-Ethoxyethyl)-1H-pyrazole: Lacks the bromine atom at the 4-position.
Uniqueness
4-Bromo-1-(2-ethoxyethyl)-1H-pyrazole is unique due to the presence of both the bromine atom and the ethoxyethyl group, which can influence its reactivity and interactions with biological targets. The combination of these substituents can provide distinct electronic and steric properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H11BrN2O |
|---|---|
Poids moléculaire |
219.08 g/mol |
Nom IUPAC |
4-bromo-1-(2-ethoxyethyl)pyrazole |
InChI |
InChI=1S/C7H11BrN2O/c1-2-11-4-3-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3 |
Clé InChI |
IOYBCQUZINUXEI-UHFFFAOYSA-N |
SMILES canonique |
CCOCCN1C=C(C=N1)Br |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


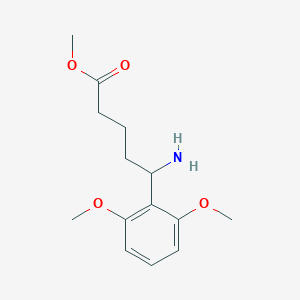
![6-amino-5-iodo-2-(4-methylphenyl)furo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B8281091.png)
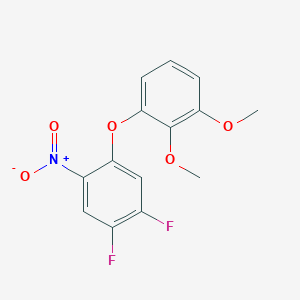
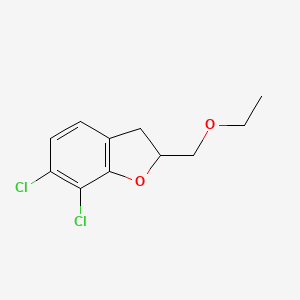
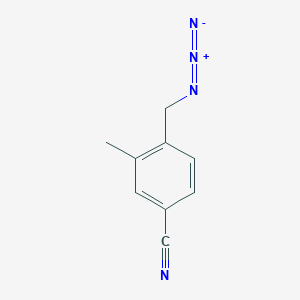
![6-Phenylimidazo[1,2-a]pyrimidine-5,7-diol](/img/structure/B8281121.png)
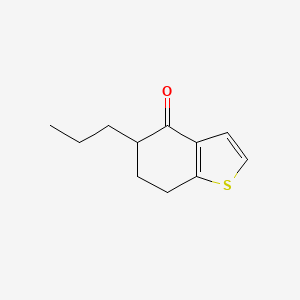
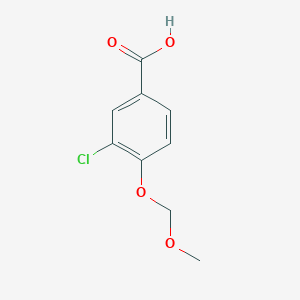
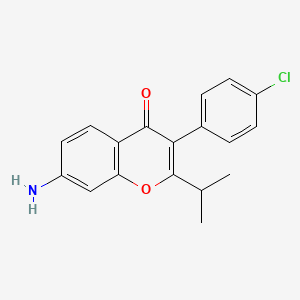
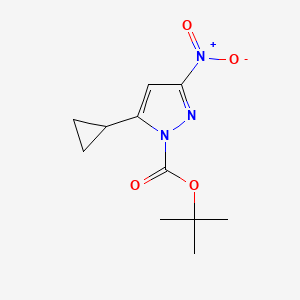
![8-Ethylamino-5-chloroimidazo[1,2-a]pyrazine](/img/structure/B8281157.png)

